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Compound of Interest

2-(2-Methoxyphenoxy)-
Compound Name:
benzylamine

CAS No.: 870121-39-4

Cat. No.: B3291185

Get Quote

\ J

When establishing an HPLC method for Carvedilol, laboratories must choose between Primary
USP Reference Standards and Secondary Analytical Standards (supplied by vendors like
Sigma-Aldrich or Axios Research).

Primary USP standards are the definitive gold standard for regulatory compliance but are often
cost-prohibitive for routine use. Secondary standards offer a pragmatic alternative, provided
they are rigorously characterized against the primary compendial standard[1].

Table 1: Performance and Utility Comparison of Reference Standards
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Parameter

Primary USP Reference
Standards

Secondary | Commercial
Standards

Regulatory Status

Explicitly recognized by
FDA/EMA for final NDA/ANDA

submissions.

Traceable to primary
standards; requires internal

qualification for regulatory use.

Cost Efficiency

High cost per milligram;
typically supplied in restricted

quantities (e.g., 15 mg vials).

Highly cost-effective; available
in bulk quantities (50 mg to 1

g) for extensive testing.

Application Scope

Official compendial testing,
final product release, and

dispute resolution.

Method optimization, routine
QC, forced degradation

studies, and daily calibration.

Documentation

USP Certificate with

compendial use directions[2].

Comprehensive Certificate of
Analysis (NMR, LC-MS, HPLC
purity, IR)[3].

Quantitative Data: Carvedilol Impurity Profiles

The 2[2] details three distinct procedures to capture the full spectrum of related compounds.

Procedure 1 is the most widely utilized, targeting compounds A through E with a run time of

approximately 60 minutes[4].

Table 2: Key Carvedilol USP Related Compounds & Chromatographic Parameters
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| it Chemical
mpuri
SR Description

CAS Number

Relative UsSP
Retention Time Acceptance
(RRT) Limit

1-(4-(2-Hydroxy-
3-(2-(2-
methoxyphenox
Compound A y_p Y
)ethylamino)prop
0Xxy)-9H-

carbazol-9-yl)...

1198090-73-1

~0.85 NMT 0.2%

3,3-(2-(2-
Methoxyphenoxy
)ethylazanediyl)b

Compound B is(1-(9H-
carbazol-4-
yloxy)propan-2-
ol)

918903-20-5

~0.92 NMT 0.2%

1-(9H-Carbazol-
4-yloxy)-3-
benzyl(2-(2-
Compound C ( Y2
methoxyphenoxy
)ethyl)amino)pro

pan-2-ol

72955-94-3

~1.15 NMT 0.2%

2-(2-
Compound E Methoxyphenoxy

)ethyl amine

2057412-43-6

~0.45 NMT 0.2%

1-(2-(2-
Methoxyphenoxy
)ethylamino)-3-
Compound F (2,3,4,9-
tetrahydro-1H-

carbazol-5-

yloxy)...

1246820-73-4

~1.08 NMT 0.1%
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Experimental Protocol: Self-Validating HPLC
Methodology

This protocol is based on USP Procedure 1. | have detailed the causality behind the
physicochemical choices to ensure robust method transfer[5][6].

Step 1: Buffer Preparation & pH Control

¢ Action: Dissolve 0.7 g of anhydrous monobasic potassium phosphate in 500 mL of LC-MS
grade water. Add 10 mL of Triethylamine (TEA). Adjust the pH to 3.0 + 0.1 using
orthophosphoric acid.

» Causality: Carvedilol and its impurities possess basic secondary amine groups that strongly
interact with residual silanols on silica columns, causing severe peak tailing. TEA acts as a
silanol-masking agent, competitively binding to these sites. Maintaining a pH of 3.0 ensures
the amine groups remain fully protonated, preventing retention time drift.

Step 2: Mobile Phase Formulation (lon-Pairing
Mechanism)

o Action: Dissolve 1.04 g of Sodium Dodecyl Sulfate (SDS) in 150 mL of the prepared Buffer.
Add 720 mL of Acetonitrile, dilute to 2 L with water, and filter (0.2-pum).

o Causality: SDS is an anionic surfactant that functions as an ion-pairing reagent. It binds to
the positively charged amines of the analytes, increasing their hydrophobicity. This is critical
for resolving structurally similar impurities (like Compounds A and B) that would otherwise
co-elute.

Step 3: Chromatographic Conditions

e Column: L7 packing (C8), 4.6-mm x 15-cm, 5-um patrticle size.

o Causality: A C8 column is chosen over a C18 column because the addition of SDS heavily
increases analyte retention. A C18 column would result in excessively long run times,
whereas a C8 column balances resolution with a practical 60-minute run time.

e Detector: UV at 240 nm.
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o Causality: The extended pi-electron system of the carbazole ring in Carvedilol provides
optimal signal-to-noise ratios at 240 nm.

e Column Temperature: 55°C.

o Causality: Elevated temperature reduces the high viscosity of the SDS-containing mobile
phase, lowering backpressure and improving mass transfer for sharper peaks.

Step 4: System Suitability (The Self-Validating
Mechanism)

Before any sample data is accepted, the system must validate its own resolving power. Inject
the System Suitability Solution (containing Carvedilol and USP Related Compound F).

 Validation Criteria: The resolution (

) between Carvedilol and Compound F must be Not Less Than (NLT) 1.8. The tailing factor
for the Carvedilol peak must be Not More Than (NMT) 1.5.

« If these criteria are met, the system has successfully proven that the ion-pairing and silanol-
masking mechanisms are functioning correctly, validating all subsequent quantitative data.

Analytical Workflow Visualization
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Sample Extraction
(Methanol / 1M HCI)

Select Analytical Procedure
Based on Impurity Profile

Routine QC & Release Comprehensive Profiling

USP Procedure 1 (60 min) USP Procedure 2 (80 min)
Targets: Impurities A, B, C, D, E Targets: Impurities A, B, C, F
Mechanism: lon-Pairing (SDS/TEA) Mechanism: Extended Gradient

System Suitability Validation
Rs NLT 1.8 (Carvedilol / Imp F)
Tailing Factor NMT 1.5

Click to download full resolution via product page

Caption: Workflow for Carvedilol impurity profiling highlighting USP procedure selection and
validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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